Diethyl (1-cyanoethyl)phosphonate

Catalog No.
S1904598
CAS No.
29668-61-9
M.F
C7H14NO3P
M. Wt
191.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (1-cyanoethyl)phosphonate

CAS Number

29668-61-9

Product Name

Diethyl (1-cyanoethyl)phosphonate

IUPAC Name

2-diethoxyphosphorylpropanenitrile

Molecular Formula

C7H14NO3P

Molecular Weight

191.16 g/mol

InChI

InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3

InChI Key

UMLWEPGSWQNXQX-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C)C#N)OCC

Canonical SMILES

CCOP(=O)(C(C)C#N)OCC

Organic Synthesis

  • Building Block for Phosphonate Derivatives: DECP serves as a crucial building block for the synthesis of diverse phosphonate derivatives through a variety of reactions. These derivatives find applications in numerous areas, including medicine, agriculture, and materials science [].

For instance, DECP can be used to synthesize phosphonate analogues of nucleosides, which are essential for studying cellular processes and developing new antiviral drugs [].

Medicinal Chemistry

  • Intermediate for Pharmaceutical Development: DECP acts as an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer drugs [].

Its specific functional groups allow for targeted modifications, leading to the creation of novel drug candidates with desired properties [].

Example

Some research explores the use of DECP derivatives in the development of drugs against Hepatitis C virus [].

Note

It's important to remember that DECP itself is not a therapeutic drug and further research is needed to evaluate the safety and efficacy of its derivatives as potential medications.

Other Research Applications

  • Beyond Organic Synthesis and Pharmaceuticals: DECP's unique properties are being investigated in other research areas as well.

Some studies explore its potential use in the development of flame retardant textiles []. Additionally, its role as a reactant in specific organic reactions for targeted molecule creation is being investigated [].

Diethyl (1-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₄N₁O₃P. It features a phosphonate group attached to a cyanoethyl moiety, making it a versatile intermediate in organic synthesis. The compound is characterized by its liquid state at room temperature and has a distinct chemical structure that allows for various functionalizations.

, particularly those related to the formation of phosphonates and phosphonamidates. Key reactions include:

  • Nucleophilic Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Michael Addition: The compound can participate in Michael addition reactions, forming new carbon-carbon bonds.
  • Rearrangement Reactions: It can also undergo rearrangement processes, such as the 1,2-phospha-Brook rearrangement, which transforms the structure while retaining the phosphorus atom .

Several methods exist for synthesizing diethyl (1-cyanoethyl)phosphonate:

  • Phosphite Method: Diethyl phosphite is reacted with bromoacetonitrile in the presence of sodium ethoxide under controlled temperatures to yield diethyl (1-cyanoethyl)phosphonate .
  • Cyanomethylation: A tetrahydrofuran solution of cyanomethyl diethyl phosphate is treated with sodium hydride and methyl iodide to produce the desired compound .
  • Yield Optimization: The synthesis often aims for high yields (up to 86%) through careful control of reaction conditions such as temperature and reactant concentrations .

Diethyl (1-cyanoethyl)phosphonate finds applications across various domains:

  • Synthetic Chemistry: It serves as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Receptor Agonists: The compound is utilized in the preparation of sphingosine phosphate receptor agonists, which have implications in signaling pathways and therapeutic interventions .
  • Research: Its unique structure makes it valuable in academic research for studying reaction mechanisms involving phosphorus-containing compounds.

Diethyl (1-cyanoethyl)phosphonate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Diethyl PhosphateC₄H₁₁O₄PSimple ester structure without cyano group
Diethyl PhosphiteC₄H₁₁O₃PContains phosphorus in a different oxidation state
Ethyl CyanoacetateC₅H₇NO₂Contains cyano group but lacks phosphonate functionality

Diethyl (1-cyanoethyl)phosphonate stands out due to its dual functionality as both a phosphonate and a cyano compound, allowing for diverse synthetic applications not available in simpler esters or phosphites.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29668-61-9

Dates

Modify: 2023-08-16

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